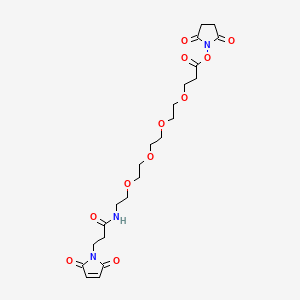

Mal-amido-PEG4-NHS ester

Description

Significance of Bioconjugation in Modern Biomedical Research

Bioconjugation, the chemical process of joining two or more molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research. thermofisher.com This powerful technique allows scientists to create novel molecular constructs with tailored properties, enabling advancements in diagnostics, therapeutics, and fundamental biological studies. thermofisher.com By attaching reporter molecules like fluorescent dyes or biotin (B1667282) to proteins, researchers can track their movement and interactions within cells. In therapeutics, bioconjugation is the foundational technology for antibody-drug conjugates (ADCs), which deliver potent cytotoxic drugs directly to cancer cells, minimizing off-target effects. medchemexpress.com

Overview of Heterobifunctional Linkers in Molecular Design

Heterobifunctional linkers are chemical reagents that possess two different reactive functional groups at their termini. cd-bioparticles.net This "two-faced" nature allows for the sequential and controlled conjugation of two distinct molecules, a level of precision not achievable with homobifunctional linkers (which have two identical reactive groups). The general structure of a heterobifunctional linker is X-spacer-Y, where X and Y are the different reactive groups. cd-bioparticles.net This design is particularly advantageous in complex applications like targeted drug delivery, where one end of the linker can be attached to a therapeutic agent and the other to a targeting moiety such as an antibody.

Introducing Mal-amido-PEG4-NHS as a Key Heterobifunctional Crosslinker

Mal-amido-PEG4-NHS is a prime example of a heterobifunctional crosslinker that leverages the benefits of both specific reactivity and a PEG spacer. medkoo.comchemicalbook.combroadpharm.com This compound features a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a PEG chain with four repeating ethylene (B1197577) glycol units. medkoo.combiochempeg.com

The Maleimide Group: This functional group exhibits high selectivity for sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. axispharm.comthermofisher.com The reaction between a maleimide and a thiol, a Michael addition, forms a stable, non-reversible thioether bond. axispharm.combiosyn.com This reaction is most efficient at a pH between 6.5 and 7.5. axispharm.comthermofisher.com

The NHS Ester Group: The N-hydroxysuccinimide ester is a widely used amine-reactive functional group. creative-proteomics.comprecisepeg.com It reacts with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. creative-proteomics.comglenresearch.com This reaction proceeds efficiently at a physiological to slightly alkaline pH of 7.2 to 9. precisepeg.comthermofisher.com

The PEG4 spacer in Mal-amido-PEG4-NHS enhances the water solubility of the linker and the resulting conjugate. medkoo.comchemicalbook.combroadpharm.com

Table 1: Key Features of Mal-amido-PEG4-NHS Functional Groups

| Functional Group | Target Residue | Resulting Bond | Optimal pH for Reaction |

| Maleimide | Cysteine (Thiol) | Thioether | 6.5 - 7.5 axispharm.comthermofisher.com |

| NHS Ester | Lysine (Primary Amine) | Amide | 7.2 - 9 precisepeg.comthermofisher.com |

Research Landscape and Emerging Applications of Mal-amido-PEG4-NHS

The unique properties of Mal-amido-PEG4-NHS have positioned it as a valuable tool in various research and development areas. One of its most significant applications is in the construction of antibody-drug conjugates (ADCs). ambeed.com In this context, the NHS ester end can be used to attach the linker to an antibody, while the maleimide end can be used to conjugate a cytotoxic drug. The PEG4 spacer helps to improve the solubility and pharmacokinetic properties of the final ADC. rsc.org

Beyond ADCs, Mal-amido-PEG4-NHS is utilized in:

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and imaging purposes. axispharm.com

Surface Modification: Functionalizing nanoparticles and other materials to improve their biocompatibility and enable the attachment of biomolecules for diagnostic and therapeutic applications. axispharm.complos.org

PROTACs: Mal-amido-PEG4-NHS ester has been identified as a PEG-based linker for the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. glpbio.commedchemexpress.comcymitquimica.comglpbio.com

Table 2: Chemical and Physical Properties of Mal-amido-PEG4-NHS

| Property | Value | Source |

| CAS Number | 756525-99-2 | medkoo.comchemicalbook.combiochempeg.com |

| Molecular Formula | C22H31N3O11 | medkoo.comchemicalbook.combiochempeg.com |

| Molecular Weight | 513.49 g/mol | chemicalbook.com |

| Appearance | Solid powder | medkoo.com |

| Solubility | Soluble in DMSO | chemicalbook.comglpbio.com |

| Storage | -20°C | chemicalbook.combiochempeg.comaxispharm.com |

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRYGQJQNPJNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679820 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-99-2 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Maleinimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Characterization of Mal Amido Peg4 Nhs

Established Synthetic Routes for Mal-amido-PEG4-NHS and Analogues

The synthesis of Mal-amido-PEG4-NHS and similar structures typically involves a multi-step process. A common approach begins with the reaction of β-alanine with maleic anhydride. The resulting acid is then coupled with N-hydroxysuccinimide (NHS) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an NHS-ester. chemicalbook.com Separately, the tert-butyloxycarbonyl (BOC) protecting group on a commercially available N-amido-dPEG4-acid is removed using trifluoroacetic acid (TFA). The resulting amine is then reacted with the previously synthesized NHS ester. The final step involves the coupling of the resulting carboxylic acid with N-hydroxysuccinimide using a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) to yield the final Mal-amido-PEG4-NHS product. chemicalbook.com

Another general strategy for analogous structures involves the activation of a polyethylene (B3416737) glycol (PEG) derivative. The PEG is first reacted with NHS and a coupling agent like DCC to create a PEG-NHS ester. This activated intermediate is then reacted with maleimide (B117702) to form the final product. These synthetic routes can be adapted for larger-scale industrial production, which involves the bulk activation of PEG followed by a controlled coupling reaction with maleimide to ensure high yield and purity.

Precursor Chemistry and Reaction Optimization for Maleimide and NHS Ester Functionalization

The functionality of Mal-amido-PEG4-NHS relies on the specific reactivity of its terminal groups: the maleimide and the NHS ester.

Maleimide Functionalization: The maleimide group is highly selective for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. broadpharm.com This reaction, a Michael addition, forms a stable thioether bond. nih.gov The optimal pH for this reaction is between 6.5 and 7.5. windows.netnih.gov At pH values above 7.5, the maleimide group can undergo hydrolysis, which reduces its reactivity towards thiols. windows.netnih.gov

NHS Ester Functionalization: The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. windows.netbroadpharm.com This reaction is highly pH-dependent, with an optimal range of 7.2 to 9. windows.netmdpi.com At lower pH, the amine group is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation. nih.govlumiprobe.com

Reaction Optimization: For successful bioconjugation, careful control of reaction conditions is crucial. A two-step reaction scheme is often employed. First, the amine-containing molecule is reacted with an excess of the Mal-amido-PEG4-NHS linker. windows.net Following this, any unreacted linker is removed. Finally, the sulfhydryl-containing molecule is added to react with the maleimide group. windows.net The use of a hydrophilic PEG spacer increases the solubility of the compound in aqueous media. broadpharm.commedkoo.com However, for linkers that are not readily water-soluble, an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) can be used to dissolve the compound before adding it to the aqueous reaction buffer. windows.net

Purification Strategies for High-Purity Mal-amido-PEG4-NHS

Achieving high purity of Mal-amido-PEG4-NHS and its conjugates is essential for their application. Several purification techniques are employed throughout the synthesis and after conjugation.

Following the initial synthesis of the linker, techniques such as column chromatography and recrystallization are used to isolate the pure compound. The purity of commercially available Mal-amido-PEG4-NHS is often stated as being greater than 95% or 98%. broadpharm.commedkoo.com

After conjugation reactions, it is necessary to remove excess, unreacted linker and other byproducts. Common methods for this include:

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing smaller, unreacted linkers from larger, conjugated proteins. science.gov

Dialysis: This method is also used to separate molecules based on size, allowing for the removal of small molecules like unreacted linkers from a solution of larger biomolecules. windows.netresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptide and protein conjugates, separating them based on hydrophobicity. nih.gov

The choice of purification strategy depends on the properties of the molecules involved and the scale of the reaction.

Analytical Techniques for Structural Elucidation and Purity Assessment of Mal-amido-PEG4-NHS

A variety of analytical techniques are used to confirm the structure and assess the purity of Mal-amido-PEG4-NHS and its conjugates.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the chemical structure of the linker.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the synthesized compound and its conjugates. nih.gov

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of the linker and to monitor the progress of conjugation reactions.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to analyze protein conjugates, allowing for the visualization of the increase in molecular weight upon conjugation. science.gov

The table below summarizes some of the key analytical data for Mal-amido-PEG4-NHS.

| Property | Value | Source |

| Chemical Formula | C22H31N3O11 | medkoo.combiochempeg.com |

| Molecular Weight | 513.5 g/mol | medkoo.combiochempeg.com |

| Purity | >95% or >98% | broadpharm.commedkoo.com |

| Appearance | Solid powder | medkoo.com |

| Solubility | Soluble in DMSO | medkoo.com |

Comparative Analysis of Synthetic Approaches for Mal-amido-PEG4-NHS Efficiency and Scalability

The efficiency and scalability of synthetic approaches for Mal-amido-PEG4-NHS and its analogues are critical for both research and commercial applications.

For large-scale production, solution-phase synthesis is often preferred. This involves the bulk activation of PEG followed by a controlled reaction with maleimide. While this method may be more challenging to control with the same precision as solid-phase synthesis, it is generally more cost-effective and amenable to producing larger quantities of the final product.

The choice between these approaches often depends on the desired scale of production and the specific requirements for purity and molecular weight definition. Advances in purification technologies, such as improved chromatography resins and techniques, have also contributed to the increased efficiency and scalability of both synthetic strategies. huji.ac.ilconicet.gov.ar

Reaction Kinetics and Selectivity in Mal Amido Peg4 Nhs Bioconjugation

Mechanistic Investigations of Maleimide-Thiol Conjugation with Mal-amido-PEG4-NHS

The maleimide (B117702) group reacts with a free sulfhydryl (thiol) group via a Michael addition reaction to form a stable thioether bond. vectorlabs.com This reaction is highly specific and efficient under optimized conditions.

The reaction between the maleimide moiety and a thiol group is highly pH-dependent. The optimal pH range for this conjugation is between 6.5 and 7.5. vectorlabs.comwindows.netbroadpharm.com Within this window, the maleimide group reacts selectively and rapidly with sulfhydryls. interchim.fr For instance, the reaction with cysteine can be complete in a few minutes. interchim.fr

However, as the pH increases above 7.5, the stability and selectivity of the maleimide group decrease. windows.net At higher pH values, the maleimide ring is susceptible to hydrolysis, which results in the formation of an unreactive maleamic acid, thus preventing conjugation. vectorlabs.com Furthermore, at pH 7.5 and above, the maleimide group begins to lose its specificity for thiols and can engage in competitive reactions with primary amines, such as the side chains of lysine (B10760008) residues. vectorlabs.comwindows.netvectorlabs.com One study noted that the maleimide group is stable in 0.1 M phosphate buffer at pH 7.0 and 4°C for at least 64 hours. interchim.fr

Table 1: pH Effects on Maleimide Group Reactivity and Stability

| pH Range | Reactivity with Thiols | Stability/Side Reactions | Recommendation |

|---|---|---|---|

| 6.5 - 7.5 | Optimal and highly specific | Stable; minimal side reactions | Recommended for maleimide-thiol conjugation vectorlabs.comwindows.netbroadpharm.com |

| > 7.5 | Reduced specificity | Competitive reaction with amines; increased rate of hydrolytic ring-opening vectorlabs.comvectorlabs.com | Generally avoided to maintain specificity vectorlabs.com |

Under the optimal pH range of 6.5-7.5, the maleimide group exhibits high specificity for sulfhydryl groups. broadpharm.comvectorlabs.com The primary competing reaction is the reaction with primary amines, which becomes significant at pH levels of 7.5 and higher. vectorlabs.comvectorlabs.com Another key consideration is the presence of other thiol-containing molecules in the reaction buffer. iris-biotech.de Reagents such as dithiothreitol (DTT) and ß-mercaptoethanol (BME) must be excluded from the reaction mixture as they will compete with the target molecule for reaction with the maleimide group. iris-biotech.de After the desired conjugation is complete, excess maleimides can be quenched by the addition of a free thiol. iris-biotech.de

Kinetics of NHS Ester-Amine Coupling in the Presence of Mal-amido-PEG4-NHS

The NHS ester end of the Mal-amido-PEG4-NHS linker reacts with primary amines, found on the N-terminus of proteins and the side chain of lysine residues, through nucleophilic substitution. vectorlabs.comthermofisher.com This acylation reaction forms a stable and irreversible amide bond. precisepeg.com

The coupling of NHS esters to primary amines is also highly dependent on pH. The reaction proceeds efficiently in physiologic to slightly alkaline conditions, with a general recommended range of pH 7 to 9. windows.netprecisepeg.com The optimal pH for this reaction is typically between 7.2 and 8.5. thermofisher.com Primary amines act as nucleophiles in this reaction; at lower pH, amines are protonated, reducing their nucleophilicity and slowing the reaction rate. thermofisher.com Conversely, at higher pH, the rate of the competing hydrolysis reaction increases significantly. thermofisher.com Buffers containing primary amines, such as Tris, are incompatible with this reaction as they will compete with the target molecule. thermofisher.com

Table 2: pH Optimization for NHS Ester-Amine Coupling

| pH Range | Reaction Efficiency | Considerations |

|---|---|---|

| 7.0 - 7.5 | Good; reaction proceeds effectively vectorlabs.com | Minimizes hydrolysis of the NHS ester |

| 7.2 - 8.5 | Optimal for forming stable amide bonds thermofisher.com | Balances amine reactivity and NHS ester stability |

| > 8.5 | Rapid reaction with amines | Rate of hydrolytic degradation of the NHS ester significantly increases vectorlabs.com |

A major competing reaction for the NHS ester-amine coupling is the hydrolysis of the NHS ester in aqueous solutions. windows.netprecisepeg.com The rate of this hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline. windows.netvectorlabs.comthermofisher.com This instability necessitates that the crosslinker be dissolved and used immediately. windows.net The half-life of an NHS ester demonstrates this instability; at pH 7.0 and 0°C, the half-life is 4 to 5 hours. thermofisher.com This decreases to one hour at pH 8.0 and 25°C, and further drops to just 10 minutes at pH 8.6 and 4°C. vectorlabs.com The hydrolysis reaction releases N-hydroxysuccinimide, which can be monitored spectrophotometrically at 260-280 nm. iris-biotech.de

Table 3: Half-life of NHS Ester Hydrolysis in Aqueous Buffer

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 7.0 | 0 | 4 - 5 hours thermofisher.com |

| 8.0 | 25 | 1 hour vectorlabs.com |

| 8.6 | 4 | 10 minutes vectorlabs.com |

Sequential vs. Simultaneous Bioconjugation Strategies Utilizing Mal-amido-PEG4-NHS

Given the different optimal pH ranges and stabilities of the maleimide and NHS ester groups, the strategy for bioconjugation must be carefully considered.

Sequential Conjugation is the most common and often recommended strategy. windows.net Due to the greater hydrolytic instability of the NHS ester, this group is typically reacted first. vectorlabs.com The procedure involves reacting the Mal-amido-PEG4-NHS linker with the amine-containing molecule at a pH of 7.2-7.5. windows.net Following this initial reaction, any excess, non-reacted crosslinker is removed using a desalting column or dialysis. windows.net Finally, the sulfhydryl-containing molecule is added to react with the maleimide group now attached to the first molecule. windows.net This two-step process ensures high specificity and minimizes unwanted side reactions and hydrolysis of the reactive groups.

Simultaneous Conjugation , where both the amine- and thiol-containing molecules are added to the crosslinker at the same time, is also possible but more challenging to control. For this approach to be viable, a compromise pH must be selected where both reactions can proceed. A pH of 7.2-7.5 is often used for this purpose, as it falls within the acceptable range for both the maleimide-thiol and NHS-amine reactions. windows.net However, this strategy risks lower efficiency due to the competing hydrolysis of the NHS ester and potential cross-reactivity if conditions are not strictly controlled. Empirical testing is necessary to determine the optimal conditions for a simultaneous reaction. windows.net

Table 4: Comparison of Bioconjugation Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Sequential | Two-step process: 1. React NHS ester with amine (pH 7.2-7.5). 2. Purify. 3. React maleimide with thiol (pH 6.5-7.5). vectorlabs.comwindows.net | Higher specificity and yield; minimizes side reactions and hydrolysis. windows.net | More time-consuming; involves an intermediate purification step. windows.net |

| Simultaneous | One-pot reaction with all components mixed together at a compromise pH (e.g., 7.2-7.5). windows.net | Faster and simpler procedure. | Lower efficiency; higher risk of NHS ester hydrolysis and side reactions; requires careful optimization. windows.net |

Impact of PEG Chain Length and Amido Linkage on Reaction Efficiency and Specificity

The efficiency and specificity of the thiol-maleimide conjugation using Mal-amido-PEG4-NHS are significantly influenced by both the polyethylene (B3416737) glycol (PEG) spacer and the amido linkage adjacent to the maleimide group.

The PEG4 spacer arm serves multiple functions. Primarily, it imparts hydrophilicity to the crosslinker, which improves solubility in the aqueous buffers typically used for bioconjugation. Functionally, the PEG chain acts as a flexible spacer that physically separates the maleimide reactive group from the molecule to which the NHS ester has been attached. This separation can be crucial for overcoming steric hindrance, allowing the maleimide group better access to cysteine residues that might be located in sterically crowded environments on a protein's surface. While a PEG4 chain is relatively short, it provides sufficient distance to enhance reaction efficiency in many cases. Optimized conjugation may involve tailoring the PEG length; for instance, longer PEG chains can sometimes further improve accessibility, though this can also lead to other challenges. acs.org

The amido linkage, as part of the N-substituent on the maleimide ring, can influence the electrophilicity of the maleimide's carbon-carbon double bond. However, a more significant impact of the N-substituent is on the stability of the resulting thiosuccinimide conjugate. The initial thioether bond formed from the Michael addition of a thiol to a maleimide is susceptible to a retro-Michael reaction. vectorlabs.comnih.gov This reversal can lead to the exchange of the conjugate with other free thiols in the solution, such as glutathione (B108866) or albumin, which compromises the specificity and stability of the intended linkage. nih.govnih.govresearchgate.net

The reaction kinetics are also highly dependent on pH. The thiol-maleimide reaction is most efficient and selective for thiols over amines at a pH range of 6.5 to 7.5. thermofisher.com Within this window, the reaction with thiols is approximately 1,000 times faster than with amines. vectorlabs.com At pH values above 7.5, the rate of competing reactions with primary amines (such as lysine residues) increases, reducing the specificity of the conjugation. thermofisher.com Furthermore, the maleimide group itself is more susceptible to hydrolysis at higher pH, which would render it inactive. vectorlabs.comnih.gov

Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics and Stability

| Factor | Effect on Reaction | Optimal Condition/Consideration | Reference |

|---|---|---|---|

| pH | Affects reaction rate and selectivity. Higher pH increases the concentration of the reactive thiolate anion but also increases competing amine reactions and maleimide hydrolysis. | pH 6.5 - 7.5 for optimal thiol selectivity. | vectorlabs.comthermofisher.com |

| PEG Spacer Length | Provides steric separation, potentially increasing accessibility to the target thiol group. | The PEG4 length in Mal-amido-PEG4-NHS offers a balance of solubility and spacing for many applications. | acs.org |

| Amido Linkage (N-Substituent) | Influences the stability of the resulting thiosuccinimide bond by affecting the rate of the stabilizing ring-opening hydrolysis. | The linkage is a key part of the linker's design to ensure the formation of a stable conjugate. | researchgate.net |

| Temperature | Affects the rate of both the conjugation reaction and the hydrolysis of the maleimide group. | Reactions are typically performed at room temperature or 4°C to balance reaction speed and reagent stability. | nih.gov |

Advanced Applications of Mal Amido Peg4 Nhs in Targeted Therapeutics

Mal-amido-PEG4-NHS in Antibody-Drug Conjugate (ADC) Development

Linker Stability and Cleavability Considerations in ADC Design

The stability of the linker is a crucial determinant of an ADC's therapeutic index, ensuring that the cytotoxic payload remains attached to the antibody in systemic circulation and is only released upon internalization into target cancer cells. The Mal-amido-PEG4-NHS linker is categorized as non-cleavable, meaning it is designed to be stable in the bloodstream and does not rely on specific enzymatic or chemical triggers for payload release.

The maleimide-thiol linkage, while widely used, can be susceptible to a retro-Michael reaction, leading to premature drug deconjugation. However, the thiosuccinimide ring formed upon conjugation can undergo hydrolysis to a ring-opened structure, which is significantly more stable and resistant to this elimination reaction. nih.govresearchgate.net The chemical environment adjacent to the maleimide (B117702), such as the amide group in Mal-amido-PEG4-NHS, can influence the rate of this stabilizing hydrolysis. Studies on N-aryl maleimides have shown that modifications to the maleimide ring can enhance the stability of the thiol-adduct. nih.gov

The amide bond formed between the NHS ester of the linker and an amine-containing drug, as well as the amide bond within the "mal-amido" structure, are generally stable under physiological conditions. The degradation of the ADC and subsequent release of the payload-linker-amino acid catabolite occur within the lysosome following internalization of the ADC by the target cell.

Table 1: Stability Characteristics of Linkage Chemistries in ADCs

| Linkage Type | Stability in Circulation | Release Mechanism | Key Considerations |

| Thiol-Maleimide Adduct | Can be labile; susceptible to retro-Michael reaction. | Primarily lysosomal degradation of the antibody. | Stability is enhanced by hydrolysis of the thiosuccinimide ring. nih.govresearchgate.net |

| Amide Bond (from NHS ester) | Highly stable. | Lysosomal degradation of the antibody. | Considered a non-cleavable linkage. |

Impact on Drug-Antibody Ratio (DAR) and Conjugate Heterogeneity

The Drug-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. The incorporation of a hydrophilic PEG4 spacer in the Mal-amido-PEG4-NHS linker can have a significant positive impact on achieving a higher DAR while maintaining desirable physicochemical properties.

Many potent cytotoxic payloads are hydrophobic, and conjugating them to an antibody can increase the propensity for aggregation, particularly at higher DAR values. This aggregation can lead to manufacturing challenges, poor stability, and rapid clearance from circulation. The hydrophilic nature of the PEG4 chain helps to mitigate the hydrophobicity of the payload, thereby improving the solubility and stability of the ADC. researchgate.net This allows for the successful conjugation of a higher number of drug molecules per antibody without inducing aggregation, leading to more potent and homogeneous ADC preparations. researchgate.netresearchgate.net

Research has shown that the length of the PEG spacer can influence the achievable DAR. For instance, in one study, intermediate-length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher drug loadings compared to a shorter PEG4 or a longer PEG24 spacer, suggesting an optimal balance between reducing hydrophobicity and avoiding steric hindrance. rsc.org The use of branched PEG linkers has also been explored to further increase the DAR. researchgate.net

Table 2: Influence of PEG Linkers on ADC Properties

| Property | Effect of PEG Linker Integration | Research Finding |

| Drug-to-Antibody Ratio (DAR) | Enables higher DAR by increasing solubility and reducing aggregation. researchgate.net | Intermediate PEG lengths may yield optimal drug loading. rsc.org |

| Conjugate Heterogeneity | Leads to more homogeneous ADC preparations. | Pendant PEG linkers have been shown to produce stable, highly-loaded ADCs. researchgate.net |

| Solubility | Increases the overall hydrophilicity of the ADC. | PEGylated glucuronide linkers improve the solubility of hydrophobic payloads. nih.gov |

Pharmacokinetic and Pharmacodynamic Modulation of ADCs via PEG Linker Integration

The integration of a PEG spacer, such as the PEG4 unit in Mal-amido-PEG4-NHS, can significantly modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of an ADC. PEGylation is a well-established strategy for improving the biopharmaceutical properties of therapeutic proteins. nih.gov

Table 3: Pharmacokinetic Parameters of ADCs with and without PEG Linkers (Illustrative)

| ADC Construct | Plasma Half-life (t½) | Area Under the Curve (AUC) | Clearance |

| ADC with non-PEGylated linker | Shorter | Lower | Faster |

| ADC with PEGylated linker | Longer | Higher | Slower |

This table provides a generalized representation based on findings that PEGylation typically improves the pharmacokinetic profile of bioconjugates. nih.govnih.gov

Addressing MDR1-Mediated Drug Resistance in ADC Platforms

Multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene, is a significant challenge in cancer therapy. nih.gov P-gp can actively transport a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.

The design of the ADC linker can play a role in overcoming MDR1-mediated resistance. Upon internalization and lysosomal degradation of an ADC with a non-cleavable linker like Mal-amido-PEG4-NHS, the payload is released as a catabolite consisting of the drug, the linker, and the amino acid residue to which it was attached. The physicochemical properties of this catabolite determine whether it is a substrate for efflux pumps like P-gp.

The inclusion of a hydrophilic PEG4 spacer can render the resulting catabolite less recognizable by P-gp, which often has a preference for hydrophobic substrates. By altering the structure and increasing the hydrophilicity of the released species, the PEGylated linker can help to retain the cytotoxic payload within the cancer cell, thereby circumventing P-gp-mediated efflux and restoring cytotoxic activity in resistant tumors. rsc.org

Mal-amido-PEG4-NHS in Proteolysis Targeting Chimeras (PROTACs) Synthesis

Mal-amido-PEG4-NHS is also extensively used as a PEG-based linker in the synthesis of PROTACs. nih.govmedchemexpress.com PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two.

Role of PEG Linkers in PROTAC E3 Ligase and Target Protein Engagement

The linker in a PROTAC is not merely a passive spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome. rsc.org The properties of the linker, including its length, flexibility, and composition, are crucial for optimal PROTAC activity.

The PEG4 component of Mal-amido-PEG4-NHS imparts several beneficial properties to PROTACs:

Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows the two ligands of the PROTAC to adopt an optimal orientation for simultaneously binding the POI and the E3 ligase. This conformational adaptability is critical for the formation of a stable and productive ternary complex. explorationpub.com

Optimizing Inter-protein Distance: The length of the linker is a key parameter that dictates the distance between the POI and the E3 ligase within the ternary complex. An optimal linker length is necessary to position the two proteins in a manner that facilitates efficient ubiquitin transfer from the E2-conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the POI. dundee.ac.ukresearchgate.net Linkers that are too short may cause steric hindrance, preventing ternary complex formation, while linkers that are too long may lead to an unproductive complex where ubiquitination is inefficient. nih.gov

Studies have shown that systematic variation of the PEG linker length can have a profound impact on the degradation efficiency of a PROTAC. For example, in the development of PROTACs targeting the estrogen receptor, a 16-atom chain length was found to be optimal for inducing degradation. researchgate.net Similarly, for PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms were inactive, while longer linkers demonstrated robust degradation. explorationpub.com The PEG4 unit in Mal-amido-PEG4-NHS provides a defined and commonly used linker length in the optimization of PROTACs for various targets and E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.govnih.govresearchgate.net

Table 4: Role of PEG Linkers in PROTAC Function

| Feature | Function of PEG Linker | Impact on PROTAC Activity |

| Flexibility | Allows for optimal orientation of the two ligands. | Facilitates stable ternary complex formation. explorationpub.com |

| Length | Dictates the distance between the POI and E3 ligase. | Critical for efficient ubiquitination and degradation. dundee.ac.ukresearchgate.net |

| Hydrophilicity | Improves the solubility of the PROTAC molecule. | Can enhance cell permeability and pharmacokinetic properties. nih.govresearchgate.net |

Optimization of PROTAC Linker Length and Flexibility for Degradation Efficacy

In the field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the molecule's efficacy. The length and flexibility of this linker are paramount for facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

Linkers based on polyethylene (B3416737) glycol (PEG) are frequently used in PROTAC design because they offer flexibility, hydrophilicity, and a variable length. The "PEG4" designation in Mal-amido-PEG4-NHS indicates a chain of four repeating ethylene (B1197577) glycol units, which imparts a specific length and degree of flexibility to the PROTAC. The optimization of this linker length is a crucial step in PROTAC development.

If the linker is too short, steric hindrance may prevent the target protein and the E3 ligase from binding simultaneously to the PROTAC, thus inhibiting the formation of a functional ternary complex.

If the linker is too long, it may not effectively bring the two proteins into the correct proximity and orientation required for the efficient transfer of ubiquitin from the E3 ligase to the target protein.

Research focuses on synthesizing a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length for maximal degradation of a specific target protein. This optimization process involves evaluating key parameters such as the half-maximal degradation concentration (DC₅₀). The goal is to identify a linker that achieves a balance between forming a stable ternary complex and maintaining favorable physicochemical properties like cell permeability.

Table 1: Representative Data on the Impact of PEG Linker Length on PROTAC Efficacy

This table illustrates a hypothetical optimization study where the length of the Mal-amido-PEG-NHS linker is varied to find the most effective PROTAC for a target protein.

| PROTAC Variant | Linker Component | Approximate Linker Length | Degradation Efficacy (DC₅₀) | Ternary Complex Stability |

| PROTAC-A | Mal-amido-PEG2-NHS | ~16 Å | 85 nM | Moderate |

| PROTAC-B | Mal-amido-PEG4-NHS | ~23 Å | 20 nM | High |

| PROTAC-C | Mal-amido-PEG6-NHS | ~30 Å | 70 nM | Moderate-Low |

| PROTAC-D | Mal-amido-PEG8-NHS | ~37 Å | 150 nM | Low |

Conjugation to Ligands and Polypeptides for Targeted Delivery Systems

The heterobifunctional nature of Mal-amido-PEG4-NHS makes it an ideal crosslinker for creating targeted delivery systems by conjugating different biomolecules. This process typically involves a two-step reaction sequence that leverages the distinct reactivity of the NHS ester and maleimide groups.

The NHS ester is highly reactive toward primary amines (-NH₂), which are commonly found in the lysine residues of proteins and polypeptides or in amine-modified small molecule ligands. This reaction forms a stable amide bond and is typically performed in a pH range of 7-9. The maleimide group, on the other hand, exhibits specific reactivity towards thiol groups (-SH), such as those found in the cysteine residues of proteins or peptides. This reaction forms a stable thioether bond and is most efficient at a pH of 6.5-7.5.

This dual reactivity allows for the precise and controlled conjugation of an amine-containing molecule to a thiol-containing molecule. For example, a targeting ligand containing a primary amine can first be reacted with the NHS ester of Mal-amido-PEG4-NHS. After this initial conjugation, the resulting molecule, now bearing a maleimide group, can be purified and subsequently reacted with a cysteine residue on a polypeptide or protein carrier, creating a targeted therapeutic construct.

Table 2: Conjugation Chemistry of Mal-amido-PEG4-NHS

| Functional Group | Reactive Partner | Optimal pH Range | Resulting Covalent Bond |

| N-hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | 7.0 - 9.0 | Amide |

| Maleimide | Thiol / Sulfhydryl (-SH) | 6.5 - 7.5 | Thioether |

Development of Novel Therapeutic Modalities Utilizing Mal-amido-PEG4-NHS Conjugates

The unique capabilities of Mal-amido-PEG4-NHS as a linker have facilitated the development of innovative therapeutic modalities that go beyond traditional small-molecule drugs. By enabling the precise connection of different functional components, this linker is integral to the construction of complex therapeutic agents like PROTACs and Antibody-Drug Conjugates (ADCs).

PROTACs: As discussed, Mal-amido-PEG4-NHS is used to synthesize PROTACs, which represent a novel therapeutic approach aimed at targeted protein degradation rather than inhibition. The linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.

Antibody-Drug Conjugates (ADCs): In the context of ADCs, Mal-amido-PEG4-NHS can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody. The antibody serves as a delivery vehicle, targeting specific antigens on the surface of cancer cells. The NHS ester end of the linker can react with amines on the antibody, while the maleimide end reacts with a thiol group on the drug payload. The PEG spacer helps to improve the solubility and pharmacokinetic properties of the resulting ADC.

These advanced therapeutic modalities rely on the linker to not only connect the different components but also to maintain their individual functions while ensuring proper spatial orientation and favorable biopharmaceutical properties.

Table 3: Therapeutic Modalities Enabled by Mal-amido-PEG4-NHS

| Therapeutic Modality | Role of Mal-amido-PEG4-NHS | Therapeutic Goal |

| PROTAC | Covalently links a target-binding ligand to an E3 ligase-recruiting ligand. | Induce targeted degradation of a specific disease-causing protein. |

| Antibody-Drug Conjugate (ADC) | Covalently links a monoclonal antibody to a cytotoxic payload. | Achieve targeted delivery of a potent drug to specific cells (e.g., cancer cells), minimizing systemic toxicity. |

Mal Amido Peg4 Nhs in Diagnostics and Imaging Technologies

Design and Synthesis of Imaging Agents with Mal-amido-PEG4-NHS Linkers

The design of modern imaging agents often involves linking a targeting moiety, such as a peptide or antibody, to a signaling component, like a fluorescent dye or a radionuclide. Mal-amido-PEG4-NHS is a key tool in this process, enabling the creation of stable, targeted probes for various imaging modalities. lookchem.comaxispharm.com

Fluorescent Probe Conjugation for Bioimaging

Mal-amido-PEG4-NHS is instrumental in the synthesis of fluorescent probes for bioimaging. axispharm.com These probes are designed to bind to specific biological targets, allowing for their visualization within cells or tissues. The NHS ester of the linker is used to attach the linker to a targeting molecule that contains a primary amine. Subsequently, a fluorescent dye containing a thiol group can be conjugated to the maleimide (B117702) end of the linker.

For instance, in the development of targeted optical imaging probes, bifunctional Indocyanine Green (ICG) derivatives incorporating short PEG linkers, such as PEG4, have been synthesized. nih.gov These have been conjugated to antibodies like panitumumab, which targets the epidermal growth factor receptor (EGFR). nih.gov The use of a PEG4 linker in Pan-PEG4-ICG resulted in a higher percentage of covalent binding of the dye to the antibody (70.9%) compared to a conjugate without a PEG linker (21.8%). nih.gov This improved covalent attachment leads to greater stability in serum. nih.gov

Radiopharmaceutical Development with Maleimide-Based Prosthetic Groups

In the field of nuclear medicine, maleimide-based prosthetic groups are crucial for developing radiopharmaceuticals for imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net These groups allow for the site-specific labeling of biomolecules with radionuclides. The Mal-amido-PEG4-NHS linker can be used to attach a chelating agent, which holds the radioisotope, to a targeting peptide or antibody.

A common strategy involves introducing a cysteine residue into a peptide sequence to provide a thiol group for reaction with the maleimide end of the linker. nih.gov The NHS ester end can then be used to attach a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can securely bind radiometals such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu). nih.gov This approach has been used to develop radiolabeled peptides targeting receptors overexpressed in cancers, such as the gastrin-releasing peptide receptor (GRPR). researchgate.netfrontiersin.org

For example, researchers have synthesized ¹⁸F-labeled thiol-containing precursors, including [¹⁸F]fluoro-PEG4-thiol, for the radiolabeling of maleimide-containing biomolecules. nih.gov This method provides an alternative to traditional multi-step radiolabeling processes. nih.gov

Impact of PEG Spacer on Imaging Probe Pharmacokinetics and Tumor-to-Background Ratios

The PEG spacer in linkers like Mal-amido-PEG4-NHS has a significant impact on the pharmacokinetic properties of imaging probes. nih.govresearchgate.net The length of the PEG chain can influence solubility, stability, circulation time, and biodistribution.

Studies have shown that incorporating a PEG4 spacer can enhance the hydrophilicity of imaging agents, which can lead to improved pharmacokinetics and reduced non-specific uptake in tissues like the intestine. nih.govthno.org In a study comparing bombesin-based radiolabeled antagonists with different PEG spacer lengths (PEG2, PEG4, PEG6, and PEG12), the ¹⁷⁷Lu-labeled PEG4 and PEG6 conjugates demonstrated high tumor uptake and excellent tumor-to-kidney ratios. researchgate.net Specifically, the PEG4 derivative showed a tumor-to-kidney ratio of 7.8 at 4 hours post-injection. researchgate.net

Similarly, in the context of fluorescent probes, Pan-PEG4-ICG exhibited higher tumor-to-background ratios compared to conjugates with no PEG linker or a longer PEG8 linker. nih.gov This suggests that the PEG4 length can provide an optimal balance for achieving high target accumulation and low background signal. nih.gov Research on prostate-specific membrane antigen (PSMA) targeting probes also indicated that PEG4 optimization enhanced the tumor-targeting ability of the probes in mouse models. nih.gov

| Probe | Target | Key Finding with PEG4 Linker | Reference |

|---|---|---|---|

| Pan-PEG4-ICG | EGFR | Higher covalent binding (70.9%) and improved serum stability compared to non-PEGylated ICG. | nih.gov |

| ¹⁷⁷Lu-DOTA-PEG4-Bombesin Antagonist | GRPR | High tumor uptake and excellent tumor-to-kidney ratio (7.8 at 4h). | researchgate.net |

| [¹⁸F]fluoro-PEG4-S-[c(RGDfK)]₂ | Integrin αvβ₃ | Superior pharmacokinetics with minimal intestinal accumulation due to enhanced hydrophilicity. | nih.govthno.org |

| [⁶⁸Ga]Ga-DOTA-(2P-PEG4)₂ | PSMA | Enhanced tumor-targeting ability and prolonged tumor retention time. | nih.gov |

Applications in Biosensor and Assay Development

The properties of Mal-amido-PEG4-NHS also make it a valuable tool in the development of biosensors and diagnostic assays. lookchem.com In this context, the linker serves to connect a biological recognition element (e.g., an antibody or oligonucleotide) to a signal-producing component or a solid surface. lookchem.com

The maleimide group allows for the covalent attachment of thiol-modified biomolecules, while the NHS ester can be used to immobilize the construct onto an amine-functionalized surface. The hydrophilic PEG4 spacer can help to reduce non-specific binding of other molecules to the sensor surface and minimize steric hindrance, which can improve the sensitivity and performance of the biosensor or assay. lookchem.com

In Vitro and In Vivo Stability of Mal-amido-PEG4-NHS-Derived Diagnostic Conjugates

The stability of the linkage formed by Mal-amido-PEG4-NHS is a critical factor for the reliability of diagnostic and imaging agents. The thioether bond formed between the maleimide and a thiol group is generally stable. However, it can be susceptible to cleavage through a retro-Michael reaction, especially in the presence of other thiols.

To enhance the stability of maleimide-thiol conjugates, the succinimide (B58015) ring of the maleimide can be hydrolyzed to form a ring-opened structure, which is more resistant to cleavage. researchgate.net Studies have shown that the rate of this stabilizing ring-opening hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. researchgate.net

Mal Amido Peg4 Nhs in Materials Science and Nanotechnology

Surface Functionalization of Biomaterials and Nanoparticles

The ability to modify surfaces at the molecular level is fundamental to creating advanced biomaterials and nanoparticles that can interact with biological systems in a controlled manner. Mal-amido-PEG4-NHS is extensively used for this purpose, enabling the covalent attachment of biomolecules to a wide range of substrates. biochempeg.com

Mal-amido-PEG4-NHS is employed to create biocompatible coatings on material surfaces, a process often referred to as PEGylation. The NHS ester end of the linker can be used to anchor the molecule to a surface that has been pre-functionalized with primary amines. broadpharm.comnih.gov This reaction results in a surface densely coated with PEG chains, terminating in a reactive maleimide (B117702) group.

This PEG layer acts as a physical barrier, creating a hydration shell that can reduce the non-specific adsorption of proteins and cells, a phenomenon known as bio-fouling. nih.gov By minimizing these unwanted interactions, the biocompatibility of materials used for implants and biomedical devices is significantly improved. axispharm.com Research by Patel et al. (2019) demonstrated the use of Mal-PEG4-NHS to modify the surface of bacterial membrane-coated nanoparticles. nih.gov In this application, the NHS ester reacted with amine groups on the bacterial membrane proteins, functionalizing the nanoparticle surface to enhance subsequent interactions and antigen uptake. nih.gov

Table 1: Reactive Groups of Mal-amido-PEG4-NHS and Their Targets

| Reactive Group | Target Functional Group | Resulting Bond | Typical pH for Reaction |

|---|---|---|---|

| Maleimide | Thiol / Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 |

| NHS Ester | Primary Amine (-NH₂) | Amide | 7.0 - 8.5 |

In regenerative medicine, hydrogels and scaffolds provide three-dimensional environments that mimic the native extracellular matrix (ECM) to support cell growth and tissue formation. Mal-amido-PEG4-NHS serves as a critical cross-linking agent to form and functionalize these structures. acs.orgscience.gov

The linker's dual reactivity allows it to bridge different components of a hydrogel network. For instance, the NHS ester can react with amine-containing polymers like chitosan (B1678972) or modified hyaluronic acid, while the maleimide group can simultaneously or sequentially cross-link with thiol-containing peptides (e.g., those containing cysteine) or polymers. nih.gov This enables the creation of highly tailored hydrogels with specific mechanical properties and biological functions. Furthermore, this linker can be used to covalently attach the hydrogel scaffold to surrounding native tissue by reacting with amine groups on tissue proteins, which is crucial for the stable integration of the implant. acs.org

Engineering of Graft Polymer Compounds

Graft polymers, which consist of a main polymer backbone with one or more side chains of a different polymer, are engineered to combine the properties of their constituent parts. Mal-amido-PEG4-NHS is an ideal reagent for synthesizing such compounds. biochempeg.combiochempeg.comcd-bioparticles.net

The synthesis strategy typically involves reacting a polymer containing primary amine groups with the NHS ester of Mal-amido-PEG4-NHS. This step attaches the linker to the polymer backbone. The resulting polymer, now featuring pendant maleimide groups, can then be reacted with a second polymer or molecule that possesses a terminal thiol group. This "grafting-to" method allows for the precise construction of complex architectures, such as a hydrophilic PEG shell on a hydrophobic polymer core, which is a common strategy for creating self-assembling nanoparticles for various applications.

Development of PEG-Modified Functional Coatings

Beyond improving biocompatibility, Mal-amido-PEG4-NHS is used to create functional coatings designed for specific molecular recognition events. biochempeg.comaxispharm.com The process involves first immobilizing the linker onto a substrate via its NHS ester, leaving the maleimide group exposed and available for further reaction.

This maleimide-terminated surface acts as a platform for capturing any thiol-containing molecule of interest, such as antibodies, enzymes, or specific peptides. broadpharm.comnih.gov This allows for the creation of biosensors, diagnostic surfaces, and targeted drug delivery vehicles. The PEG4 spacer plays a crucial role by extending the captured molecule away from the surface, ensuring its proper conformation and accessibility for interaction with its target.

Table 2: Research Applications of Mal-amido-PEG4-NHS

| Application Area | Research Focus | Mechanism of Action | Reference |

|---|---|---|---|

| Nanoparticle Modification | Enhancing antigen uptake of bacterial membrane-coated nanoparticles | NHS ester reacts with amines on membrane proteins, functionalizing the surface. | nih.gov |

| Bioconjugation | Linking amine-containing molecules to thiol-containing molecules | Heterobifunctional cross-linking via NHS ester and maleimide groups. | broadpharm.commedkoo.com |

| Functional Coatings | Creation of polyethylene (B3416737) glycol-modified functional surfaces | Used as an active compound for developing novel material coatings. | biochempeg.combiochempeg.com |

| Hydrogel Adhesion | Covalently linking hydrogels to biological tissues | NHS ester reacts with tissue amines to form a strong adhesive bond. | acs.org |

Impact of PEGylation on Material Properties and Biorecognition

The incorporation of the PEG4 moiety from Mal-amido-PEG4-NHS into a material or onto a surface has profound effects on its physical properties and biological interactions. This process, known as PEGylation, is a cornerstone of modern biomaterial design.

The primary impact of the PEG chain is the formation of a hydrophilic, flexible, and dynamic shield. nih.gov This shield increases the aqueous solubility of the modified compound and sterically hinders the approach of larger biological entities like proteins and cells. broadpharm.comnih.gov This has several key consequences:

Reduced Immunogenicity: By masking the surface of a nanoparticle or material, PEGylation can prevent recognition by the immune system, prolonging circulation time in the body. nih.gov

Improved Stability: The PEG layer can protect conjugated proteins or peptides from enzymatic degradation.

Enhanced Biorecognition (when intended): While PEGylation reduces non-specific binding, the terminal functional group (in this case, maleimide) allows for the specific attachment of a targeting ligand. The PEG spacer ensures this ligand is projected into the biological medium, making it more available to bind its specific receptor, thus enhancing targeted biorecognition. unimi.it

Modified Mechanical Properties: In polymer networks like hydrogels, the length and density of PEG cross-linkers influence swelling behavior, stiffness, and elasticity. science.gov

Table 3: Chemical Compound Names

| Compound Name |

|---|

| Mal-amido-PEG4-NHS |

| N-hydroxysuccinimide (NHS) |

| Polyethylene glycol (PEG) |

| Chitosan |

Challenges and Future Directions in Mal Amido Peg4 Nhs Research

Minimizing Off-Target Reactions and Enhancing Conjugation Specificity

The high reactivity of the maleimide (B117702) group, while advantageous for its rapid reaction with thiols, also presents a challenge in achieving absolute conjugation specificity. Off-target reactions, primarily with other nucleophilic amino acid residues or endogenous molecules, can lead to heterogeneous products with suboptimal efficacy and safety profiles.

Detailed Research Findings:

The specificity of the maleimide-thiol Michael addition reaction is highly dependent on pH. At a physiological pH of around 7, the reaction with thiols is significantly faster—by a factor of approximately 1,000—than with amines. axispharm.com However, at higher pH values, the potential for cross-reactivity with amino groups, such as the ε-amino group of lysine (B10760008), increases. Furthermore, the hydrolysis of the maleimide ring itself can occur, rendering it inactive for conjugation. nih.gov

Future research is focused on several key areas to enhance specificity:

Reaction Condition Optimization: Fine-tuning of pH, temperature, and buffer systems can significantly influence reaction kinetics and minimize off-target conjugation. nih.gov For instance, performing conjugations at a slightly acidic pH (6.5-7.0) can favor the more selective reaction with thiols over other nucleophiles.

Antibody Engineering: The introduction of engineered cysteines at specific, solvent-accessible sites on an antibody allows for controlled, site-specific conjugation, moving away from the less predictable modification of native disulfide bonds. imrpress.com This approach ensures a homogeneous drug-to-antibody ratio (DAR) and a more defined final product.

Novel Maleimide Analogs: The development of next-generation maleimides with altered electronic properties can improve their stability and selectivity. For example, the use of substituted maleimides has been shown to influence reaction rates and the stability of the resulting conjugate. acs.org

Strategies for Overcoming Thiol Exchange and Payload Loss in Conjugates

A significant drawback of traditional maleimide-based conjugates is the potential for the reversal of the Michael addition reaction, known as a retro-Michael reaction. nih.govd-nb.info This can lead to thiol exchange with endogenous thiols like glutathione (B108866) (GSH), resulting in premature payload loss and potential off-target toxicity. creativepegworks.comnih.gov

Detailed Research Findings:

The thiosuccinimide linkage formed upon conjugation is susceptible to this reversal, which can compromise the stability of the conjugate in the bloodstream. ucl.ac.uknih.gov Studies have shown that ADCs using maleimide-based linkers can lose a significant portion of their payload over time. For instance, an approved topoisomerase-I ADC with a maleimide-based linker was observed to lose over 60% of its payload, leading to a decrease in the average drug-to-antibody ratio after three days. tubulis.com This payload loss can be transferred to other proteins in the plasma, such as albumin, forming long-lived adducts. nih.gov

Several strategies are being actively researched to mitigate this instability:

Hydrolysis of the Thiosuccinimide Ring: The succinimide (B58015) ring of the conjugate can undergo hydrolysis to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction. nih.govprolynxinc.com The rate of this hydrolysis can be accelerated by introducing electron-withdrawing groups on the maleimide nitrogen. prolynxinc.com However, this approach can be complex to implement in a manufacturing setting. nih.gov

Next-Generation Maleimides: The development of substituted maleimides, such as dithiomaleimides (DTM) or dibromomaleimides (DBM), has shown promise in creating more stable conjugates. acs.org These modifications can alter the electronic properties of the maleimide, making the resulting thioether bond less prone to reversal.

Transcyclization Reactions: A novel strategy involves inducing a transcyclization reaction in the conjugate. nih.govd-nb.info This process can lock the thioether bond within a new ring structure, effectively preventing the retro-Michael reaction. d-nb.info This can be achieved with minimal additional effort, such as an extended incubation time in a buffered solution. nih.gov

Advancements in High-Throughput Screening of Mal-amido-PEG4-NHS Conjugates

The development of effective bioconjugates requires the screening of numerous linker-payload combinations and conjugation conditions. High-throughput screening (HTS) methods are essential for accelerating this process and identifying candidates with optimal properties.

Detailed Research Findings:

Traditional methods for analyzing conjugates, such as liquid chromatography-mass spectrometry (LC-MS), while accurate, can be time-consuming and not well-suited for screening large libraries. nih.gov There is a growing need for more rapid and efficient screening platforms.

Innovations in HTS for bioconjugates include:

Automated Synthesis and Purification: The use of robotic platforms for the automated synthesis and purification of bioconjugates allows for the rapid generation of a large number of candidates for screening.

Novel Analytical Techniques: The development of rapid analytical techniques, such as advanced mass spectrometry methods and plate-based assays, can accelerate the characterization of conjugates. A two-step immunocapture LC/MS/MS approach has been developed to assess the plasma stability of ADCs by quantifying conjugated payloads, total antibodies, and payload adducts with albumin. creative-biolabs.com

Cell-Based Assays in High-Throughput Format: The implementation of high-throughput cell-based assays allows for the rapid evaluation of the biological activity and toxicity of a large number of conjugates, providing crucial data for lead candidate selection.

Development of Cleavable and Responsive Linkers for Controlled Release Applications

For many therapeutic applications, particularly in oncology, the controlled release of the payload at the target site is crucial for maximizing efficacy and minimizing systemic toxicity. cam.ac.uk This has driven the development of cleavable and stimuli-responsive linkers that can be incorporated into the design of Mal-amido-PEG4-NHS conjugates.

Detailed Research Findings:

Cleavable linkers are designed to be stable in circulation but are cleaved by specific triggers present in the tumor microenvironment or within cancer cells. broadpharm.combiochempeg.com These triggers can be enzymatic or chemical in nature.

Commonly employed cleavable linker strategies include:

Enzymatically Cleavable Linkers: These linkers often incorporate dipeptide sequences, such as the valine-citrulline (Val-Cit) motif, which are selectively cleaved by lysosomal proteases like cathepsin B that are overexpressed in many tumor cells. broadpharm.comproteogenix.science

pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8), releasing the payload intracellularly. broadpharm.commdpi.com

Redox-Responsive Linkers: Disulfide bonds can be incorporated into the linker, which are cleaved in the highly reducing environment of the cell cytoplasm due to the high concentration of glutathione. mdpi.comnjbio.com

Future research is focused on developing linkers that respond to other stimuli, such as light, specific enzymes, or hypoxia, to achieve even greater control over payload release. acs.orgfrontiersin.orgthno.org

Integration of Mal-amido-PEG4-NHS in Multi-Omics and Systems Biology Research

The ability of Mal-amido-PEG4-NHS to create specific bioconjugates makes it a valuable tool for multi-omics and systems biology research. These fields aim to understand complex biological systems by studying the interactions of various molecules, including proteins, metabolites, and nucleic acids.

Detailed Research Findings:

Maleimide-based probes are increasingly used in chemical proteomics to study protein function and post-translational modifications. nih.govacs.org For example, isotope-coded affinity tags (ICATs) containing a maleimide group can be used for the quantitative analysis of cysteine oxidation states in proteins, providing insights into cellular redox signaling. acs.orgproteomics.com.au

The integration of Mal-amido-PEG4-NHS in these fields can be seen in:

Development of Chemical Probes: Mal-amido-PEG4-NHS can be used to synthesize chemical probes for identifying and quantifying specific proteins or post-translational modifications in complex biological samples. researchgate.net Maleimide-biotin probes, for instance, can be used to specifically label protein sulfenic acids under acidic conditions for subsequent enrichment and mass spectrometry analysis. researchgate.net

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to label active enzymes in their native environment. Mal-amido-PEG4-NHS can be used to develop probes for ABPP studies, enabling the investigation of enzyme function in health and disease.

Systems-Level Analysis of Drug-Target Interactions: By conjugating drugs to targeting moieties using Mal-amido-PEG4-NHS, researchers can study the systems-level effects of targeted drug delivery, providing a more holistic understanding of drug action.

Translational Prospects and Clinical Development of Mal-amido-PEG4-NHS-Enabled Technologies

The ultimate goal of research into Mal-amido-PEG4-NHS and related linkers is the development of new and improved therapeutics. The translational prospects for these technologies are significant, particularly in the field of oncology with the continued development of ADCs. nih.gov

Detailed Research Findings:

Several FDA-approved ADCs, such as brentuximab vedotin and trastuzumab emtansine, utilize maleimide-based conjugation chemistry, highlighting the clinical relevance of this approach. nih.govcreativepegworks.comprolynxinc.com However, the challenges of instability and off-target toxicity have driven the development of next-generation ADCs with improved linker technology. nih.gov

The future clinical development of Mal-amido-PEG4-NHS-enabled technologies will likely focus on:

Next-Generation ADCs: The development of ADCs with higher drug-to-antibody ratios, improved stability, and more sophisticated payload release mechanisms is a key area of focus. tubulis.com

Novel Therapeutic Modalities: Beyond ADCs, Mal-amido-PEG4-NHS can be used to develop other targeted therapies, such as peptide-drug conjugates and antibody-oligonucleotide conjugates.

Personalized Medicine: The ability to create highly specific and tailored bioconjugates opens up possibilities for personalized medicine, where therapies can be designed based on the specific molecular profile of a patient's disease.

Data Tables

Table 1: Strategies to Enhance the Stability of Maleimide-Thiol Conjugates

| Strategy | Mechanism | Key Advantages | Key Challenges |

| Thiosuccinimide Ring Hydrolysis | Conversion of the thiosuccinimide to a stable, ring-opened succinamic acid thioether. prolynxinc.com | Irreversible stabilization against retro-Michael reaction. prolynxinc.com | Can require harsh conditions or complex linker design. nih.gov |

| Next-Generation Maleimides | Use of substituted maleimides (e.g., DBM, DTM) to increase the stability of the thioether bond. acs.org | Enhanced stability without the need for a separate hydrolysis step. | May require more complex synthesis of the linker. |

| Transcyclization | Intramolecular reaction to form a more stable, cyclic structure containing the thioether bond. d-nb.info | Can be a simple, one-pot reaction. nih.gov | May require specific peptide sequences or reaction conditions. |

Table 2: Overview of Cleavable Linker Technologies

| Linker Type | Cleavage Stimulus | Common Moiety | Mechanism of Action |

| Enzymatically Cleavable | Lysosomal Proteases (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) | Cleavage of the dipeptide sequence inside the target cell. broadpharm.com |

| pH-Sensitive | Acidic Environment (Endosomes/Lysosomes) | Hydrazone | Hydrolysis of the acid-labile bond at low pH. mdpi.com |

| Redox-Responsive | High Glutathione Concentration (Cytoplasm) | Disulfide Bond | Reduction of the disulfide bond to release the payload. njbio.com |

Q & A

Q. How does the molecular structure of Mal-amido-PEG4-NHS enable its dual conjugation capabilities in protein modification?

Mal-amido-PEG4-NHS contains three functional components:

- Maleimide : Reacts with thiol groups (-SH) via Michael addition under neutral to slightly basic conditions (pH 6.5–7.5) .

- PEG4 spacer : Enhances water solubility, reduces steric hindrance, and improves biocompatibility for in vitro and in vivo applications .

- NHS ester : Targets primary amines (-NH2) at pH 7–9 to form stable amide bonds .

Methodological Tip: For sequential conjugation (e.g., targeting thiols first, then amines), use a pH gradient to control reactivity. Validate with SDS-PAGE or MALDI-TOF to confirm stepwise labeling .

Q. What experimental protocols are recommended for conjugating Mal-amido-PEG4-NHS with proteins containing free thiols?

- Buffer selection : Use non-amine buffers (e.g., PBS, HEPES) at pH 6.5–7.5 to avoid NHS ester hydrolysis .

- Molar ratio : Start with a 5:1 (linker:protein) ratio to minimize over-labeling. Adjust based on protein stability and functional group availability .

- Quenching : Add excess β-mercaptoethanol or cysteine to terminate maleimide reactions before amine conjugation .

Data Validation: Measure labeling efficiency via Ellman’s assay (free thiol quantification) and UV-Vis for NHS ester consumption .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crosslinking efficiency between Mal-amido-PEG4-NHS and cysteine-containing proteins?

Contradictions often arise from:

- Thiol accessibility : Buried cysteine residues may require protein denaturation (e.g., 6 M urea) for reaction .

- Competing hydrolysis : NHS esters degrade in aqueous solutions; pre-dissolve in anhydrous DMSO and use fresh preparations .

- Oxidation : Free thiols may oxidize to disulfides; include reducing agents (e.g., TCEP) in reaction buffers .

Methodological Strategy: Perform time-course experiments to track reaction kinetics and optimize incubation duration (typically 1–4 hours at 4°C) .

Q. What experimental designs are critical for ensuring reproducibility in PROTAC synthesis using Mal-amido-PEG4-NHS?

- Linker length optimization : Test PEG4 against shorter (PEG2) or longer (PEG6) spacers to balance solubility and target engagement .

- Orthogonal conjugation : Use sequential reactions (e.g., maleimide-thiol first, then NHS-amine) to avoid cross-reactivity .

- Analytical validation : Confirm PROTAC assembly via HPLC-MS and assess degradation efficiency via Western blot (target protein) and cell viability assays .

Key Methodological Recommendations

- Avoid freeze-thaw cycles : Aliquot Mal-amido-PEG4-NHS in single-use vials to prevent hydrolysis .

- Validate commercial batches : Use NMR or HPLC to confirm purity (>95%) and functional group integrity .

- Address steric hindrance : For bulky proteins (e.g., antibodies), extend reaction times or use excess linker .

For further experimental details, refer to protocols in Beilstein Journal of Organic Chemistry and NIH preclinical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.